molecular formula C6H7NOS B13614499 6-(Sulfanylmethyl)pyridin-3-ol

6-(Sulfanylmethyl)pyridin-3-ol

Cat. No.: B13614499
M. Wt: 141.19 g/mol
InChI Key: AROIPMRIIURQFN-UHFFFAOYSA-N
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Description

6-(Sulfanylmethyl)pyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfanylmethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Sulfanylmethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is attractive due to its regioselectivity and efficiency in converting pyridine derivatives into their hydroxylated forms .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of advanced synthetic techniques such as Suzuki-Miyaura cross-coupling reactions. These reactions are known for their mild conditions and high functional group tolerance, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(Sulfanylmethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfanylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organolithiums, organomagnesiums, and transition metal catalysts. For example, reactions with pentafluoro- and pentachloropyridine involve nucleophilic substitution at the oxygen or nitrogen atoms .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reactions with pentafluoropyridine can yield polyfluorinated aryl pyridyl ethers .

Scientific Research Applications

6-(Sulfanylmethyl)pyridin-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, industrial solvents, and herbicides.

Mechanism of Action

The mechanism of action of 6-(Sulfanylmethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .

Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

6-(sulfanylmethyl)pyridin-3-ol

InChI

InChI=1S/C6H7NOS/c8-6-2-1-5(4-9)7-3-6/h1-3,8-9H,4H2

InChI Key

AROIPMRIIURQFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)CS

Origin of Product

United States

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